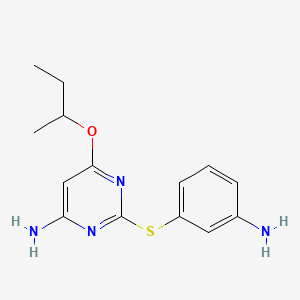
2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a complex organic compound that features a pyrimidine ring substituted with an amino group, a phenylsulfanyl group, and a sec-butoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenylsulfanyl group and the sec-butoxy group. The amino group is usually introduced through nucleophilic substitution reactions.
Pyrimidine Core Formation: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction using thiophenol and a suitable leaving group on the pyrimidine ring.
Introduction of Sec-butoxy Group: The sec-butoxy group can be introduced through an alkylation reaction using sec-butyl bromide and a base.
Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.
Amino Derivatives: Formed from the reduction of nitro groups or substitution reactions involving the amino group.
科学的研究の応用
Chemistry
In chemistry, 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound may have potential as a drug candidate or a lead compound for the development of new therapeutics. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group could interact with hydrophobic pockets, while the amino group could form hydrogen bonds with the target protein.
類似化合物との比較
Similar Compounds
2-(3-Amino-phenylsulfanyl)-4-methyl-pyrimidine: Similar structure but with a methyl group instead of a sec-butoxy group.
2-(3-Amino-phenylsulfanyl)-6-methoxy-pyrimidine: Similar structure but with a methoxy group instead of a sec-butoxy group.
2-(3-Amino-phenylsulfanyl)-4-ethyl-pyrimidine: Similar structure but with an ethyl group instead of a sec-butoxy group.
Uniqueness
The presence of the sec-butoxy group in 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different biological activities and applications.
特性
CAS番号 |
284681-56-7 |
|---|---|
分子式 |
C14H18N4OS |
分子量 |
290.39 g/mol |
IUPAC名 |
2-(3-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3,15H2,1-2H3,(H2,16,17,18) |
InChIキー |
OGTPUDOCWYFNIW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


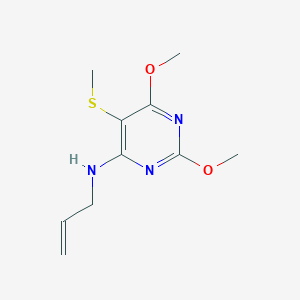

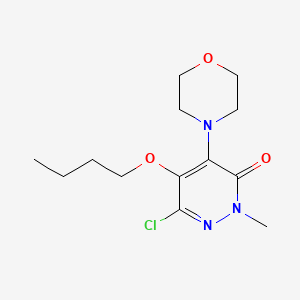
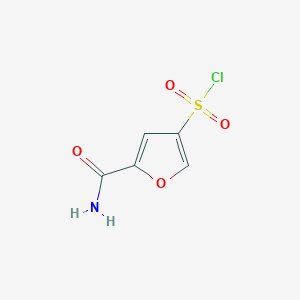
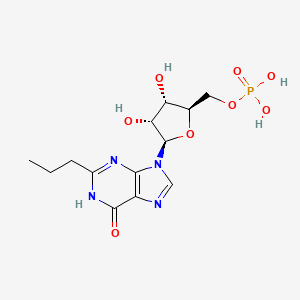

![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
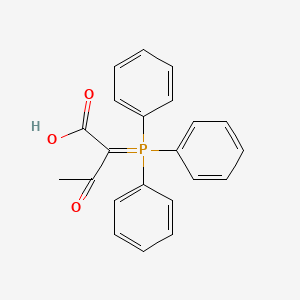
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
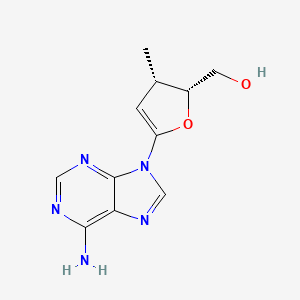

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
